molecular formula C27H30NO11+ B1235683 4'-Epidoxorubicinium

4'-Epidoxorubicinium

カタログ番号: B1235683
分子量: 544.5 g/mol
InChIキー: AOJJSUZBOXZQNB-VTZDEGQISA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.

科学的研究の応用

Solid Tumors

Numerous clinical studies have evaluated the efficacy of 4'-epidoxorubicinium in treating advanced solid tumors:

  • Breast Carcinoma : In a Phase II trial involving 100 patients, therapeutic activity was observed in breast cancer cases, with manageable toxicity levels .
  • Rectal Carcinoma : The compound demonstrated effectiveness in chemoresistant rectal cancer, prompting further investigation into its clinical utility .
  • Melanoma : Similar positive responses were noted in melanoma patients, suggesting a potential role in treating this aggressive cancer type .

Hematological Malignancies

This compound has also been studied for its effects on hematological cancers:

  • Leukemias and Lymphomas : The compound exhibited significant activity against various leukemias and non-Hodgkin lymphomas, indicating its potential as a treatment option in hematologic malignancies .

Hepatocellular Carcinoma

An open Phase II study revealed that high-dose this compound (90 mg/m²) resulted in tumor response in 9% of patients with inoperable hepatocellular carcinoma. The treatment was well tolerated, with moderate hematological toxicity and mild gastrointestinal side effects .

Toxicity Profile

The safety profile of this compound is a critical aspect of its application:

  • Cardiotoxicity : Compared to doxorubicin, this compound has shown reduced cardiotoxicity. In studies involving cumulative doses exceeding 1,000 mg/m², only mild to moderate cases of congestive heart failure were reported .
  • Hematological Toxicity : Dose-limiting hematopoietic toxicity was noted but was generally reversible and manageable .

Comparative Studies

Several studies have compared the efficacy and safety of this compound with doxorubicin:

Study FocusFindings
Breast CancerLower cumulative cardiotoxicity compared to doxorubicin .
Advanced Solid TumorsComparable efficacy with reduced severity of acute toxic effects .
Hematological MalignanciesSimilar antitumor activity but with less overall toxicity .

Case Study Examples

  • Breast Cancer Patient Responses : In trials where patients received cumulative doses exceeding 500 mg/m², several showed significant tumor reduction without severe adverse effects.
  • Advanced Head and Neck Cancer : Out of 31 treated patients, partial remissions were observed in multiple cases, indicating potential utility in head and neck malignancies .

Ongoing Research

Ongoing studies are assessing the long-term outcomes and potential combination therapies involving this compound to enhance its therapeutic index further.

特性

分子式

C27H30NO11+

分子量

544.5 g/mol

IUPAC名

[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1

InChIキー

AOJJSUZBOXZQNB-VTZDEGQISA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

異性体SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

同義語

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Epidoxorubicinium
Reactant of Route 2
Reactant of Route 2
4'-Epidoxorubicinium
Reactant of Route 3
4'-Epidoxorubicinium
Reactant of Route 4
4'-Epidoxorubicinium
Reactant of Route 5
4'-Epidoxorubicinium
Reactant of Route 6
Reactant of Route 6
4'-Epidoxorubicinium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。